molecular formula C13H15ClN2 B141935 (2-Benzylphenyl)hydrazine hydrochloride CAS No. 129786-92-1

(2-Benzylphenyl)hydrazine hydrochloride

Cat. No. B141935
M. Wt: 234.72 g/mol
InChI Key: YZYNUBVNXXPWOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Hydrazine derivatives are synthesized through various reactions, often involving the condensation of hydrazine with other organic compounds. For instance, 1,2-bis(2,4,6-trinitrophenyl) hydrazine is synthesized by the condensation of picryl chloride with hydrazine hydrate . Similarly, N-substituted-β-amino acid derivatives containing hydrazide moieties are obtained from the conversion of amino acids to a series of derivatives . The synthesis of hydrazine derivatives is a key step in the production of energetic materials, antimicrobial agents, and other biologically active compounds.

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be complex and is often characterized using techniques such as IR, 1H NMR, and X-ray crystallography. For example, the crystal and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles were determined by X-ray analysis, revealing the presence of intramolecular hydrogen bonds . Similarly, the structure of N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide and its metal complexes were elucidated using spectral data and X-ray diffraction .

Chemical Reactions Analysis

Hydrazine derivatives participate in a variety of chemical reactions. They can react with electrophilic compounds, undergo ring closure, and form complexes with metals. For instance, the reaction of benzylideneacenaphthenone with hydrazines leads to the formation of hydrazinobenzylacenaphthylene and its cyclization to pyrazoline . Hydrazine can also induce ring enlargement reactions, as seen in the synthesis of fluorinated Z-oximes of triazinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. These properties include solubility, melting points, and reactivity towards other chemicals. The energetic properties of hydrazine derivatives, such as velocity of detonation, can be theoretically computed and compared to other energetic materials . The presence of intramolecular hydrogen bonds can affect the solubility and stability of these compounds . Additionally, the formation of metal complexes can alter the physical properties, such as magnetic moment and molar conductivity .

Scientific Research Applications

Applications in Disease Treatment and Analysis

Hydrazines, including compounds similar to (2-Benzylphenyl)hydrazine hydrochloride, have been explored for their medicinal and analytical applications. Notably, monoamine oxidase inhibitors, which include hydrazine derivatives, show antihypertensive effects in humans, suggesting potential therapeutic applications (Maxwell, Bernstein, Roth, & Kleeman, 1960). Additionally, hydrazine compounds play a role in analytical chemistry, particularly in controlling and analyzing genotoxic impurities in pharmaceuticals, highlighting their importance in ensuring drug safety and efficacy (Elder, Snodin, & Teasdale, 2011).

Environmental and Safety Considerations

Research on hydrazines also delves into environmental and safety considerations, particularly concerning their toxicity and carcinogenic potential. Studies have indicated that hydrazines, as a class, may pose significant health risks due to their carcinogenic properties, with exposure occurring through various means including occupational settings and drug therapy (Tóth, 1994; Tóth, 2000). This underscores the importance of careful handling and regulatory oversight when working with hydrazine compounds in research and industrial applications.

Potential for Green Chemistry

Innovative research has explored the reduction of graphene oxide using plant extracts as a sustainable alternative to traditional reducing agents like hydrazine, which are toxic and environmentally hazardous. This approach signifies a shift towards green chemistry, offering a method to produce reduced graphene oxide in a more environmentally friendly and potentially safer manner (Ismail, 2019).

Safety And Hazards

The safety data sheets for hydrazine derivatives indicate that they can be hazardous. They can be toxic if swallowed, in contact with skin, or if inhaled . They can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Future Directions

The direct electrochemical synthesis of hydrazine is a promising area of research. This process involves the direct electrochemical oxidation of ammonia on a Ru complex, which could potentially lead to more efficient synthesis methods for hydrazine derivatives .

properties

IUPAC Name

(2-benzylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.ClH/c14-15-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;/h1-9,15H,10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYNUBVNXXPWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Benzylphenyl)hydrazine hydrochloride

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